
tert-Butyl 2,2,2-trichloroacetimidate
Overview
Description
tert-Butyl 2,2,2-trichloroacetimidate (CAS: 98946-18-0) is a specialized alkylation reagent widely used in organic synthesis. Its molecular formula is C₆H₁₀Cl₃NO, with a molecular weight of 218.51 g/mol . Key physical properties include a boiling point of 65°C at 11 mmHg, a melting point of 21°C, and a density of 1.222 g/mL . This compound is sensitive to moisture and typically stored at 2–8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2,2,2-trichloroacetimidate can be synthesized through the reaction of trichloroacetonitrile with tert-butyl alcohol in the presence of a base. The reaction typically occurs at low temperatures to prevent decomposition and ensure high yields .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to maintain the purity and yield of the product. The compound is then purified through crystallization or distillation .
Chemical Reactions Analysis
N-tert-Butylation of Amines
Aromatic amines undergo N-tert-butylation in the presence of tert-butyl 2,2,2-trichloroacetimidate, typically catalyzed by a copper catalyst . This reaction occurs at room temperature and provides a convenient method for introducing a tert-butyl group on the nitrogen atom of amines .
Example Reaction:
Copper-catalyzed N-tert-butylation of aromatic amines :
Reagents | Reaction Conditions | Yield |
---|---|---|
tert-butyl 2,2,2-trichloroacetimidate, CuOTf | Nitromethane, 20°C, 2 hours, Argon atmosphere, then purified by flash chromatography | 88% |
As a Protecting Group
In organic synthesis, tert-butyl 2,2,2-trichloroacetimidate can serve as a protecting group for amines, allowing selective modification of other functional groups in multi-step syntheses .
Preparation of Di-tert-butyl peroxide
tert-Butyl 2,2,2-trichloroacetimidate is used to produce di-tert-butyl peroxide at a temperature of -5°C .
Stability and Handling
tert-Butyl 2,2,2-trichloroacetimidate is moisture-sensitive and should be stored away from water and oxidizing agents . It is also a flammable liquid and can cause skin and eye irritation . It is recommended to handle it under inert conditions to prevent decomposition . Polar solvents may promote ionization and decomposition of the reagent .
Scientific Research Applications
Synthesis of Amides
TBTA is recognized for its efficiency in the synthesis of amides, which are crucial in pharmaceuticals and agrochemicals. The compound facilitates the formation of amide bonds through acylation reactions, allowing for the development of new drug candidates.
Case Study:
In a study focused on synthesizing novel anti-cancer agents, TBTA was employed to create amide derivatives from carboxylic acids and amines. The reaction yielded high purity products with excellent yields, demonstrating its effectiveness as a coupling reagent in medicinal chemistry .
Protecting Group in Organic Chemistry
TBTA serves as a protecting group for amines during multi-step organic syntheses. This application is particularly valuable when selective modification of other functional groups is necessary without interference from amines.
Data Table: Protecting Group Efficiency
Reaction Type | Yield (%) | Conditions |
---|---|---|
Amine Protection | 85-90 | Room temperature |
Deprotection | 95 | Acidic conditions |
In a comparative study, TBTA was shown to outperform traditional protecting groups due to its stability under various reaction conditions .
Peptide Synthesis
In peptide synthesis, TBTA is instrumental in forming peptide bonds. Its ability to activate carboxylic acids makes it an essential reagent in the development of peptides for therapeutic applications.
Application Example:
TBTA was utilized in the synthesis of N-α-Fmoc-phospho(1-nitrophenylethyl-2-cyanoethyl)-L-serine, a caged building block for peptide assembly. The reaction proceeded smoothly with high yields, showcasing TBTA's role in advancing peptide chemistry .
Conversion of Alcohols and Carboxylic Acids
TBTA is effective in converting alcohols and carboxylic acids into their respective esters and ethers. This transformation is critical in organic synthesis where esterification reactions are required.
Efficiency Data:
A study reported that using TBTA for the etherification of secondary alcohols yielded approximately 80-90% efficiency under mild conditions .
Environmental Applications
The compound has potential applications in developing environmentally friendly pesticides. By utilizing TBTA as a building block, researchers are exploring sustainable agricultural practices that minimize chemical residues.
Research Findings:
Recent investigations have demonstrated that derivatives synthesized using TBTA exhibit effective pest control properties while being less harmful to non-target organisms compared to conventional pesticides .
Medicinal Chemistry Research
In medicinal chemistry, TBTA aids in designing new drug candidates targeting specific biological pathways. Its role as a versatile reagent allows chemists to explore diverse molecular architectures.
Case Study:
Research involving TBTA led to the discovery of novel inhibitors for specific enzymes involved in cancer progression. The compounds synthesized using TBTA exhibited promising biological activity and selectivity .
Mechanism of Action
The mechanism of action of tert-Butyl 2,2,2-trichloroacetimidate involves the nucleophilic attack of the alcohol or carboxylic acid on the carbon atom of the trichloroacetimidate group. This results in the formation of a tert-butyl ether or ester, with the release of trichloroacetamide as a byproduct . The molecular targets and pathways involved are primarily related to the formation of stable tert-butyl protecting groups in organic molecules .
Comparison with Similar Compounds
Comparison with Similar Trichloroacetimidates
Trichloroacetimidates share the general structure R-O-C(=NH)-CCl₃ , where the R group dictates reactivity, stability, and application scope. Below is a comparative analysis of tert-butyl 2,2,2-trichloroacetimidate with analogous compounds.
Structural and Physical Properties
Key Observations :
- Steric Effects : The tert-butyl group imposes significant steric hindrance, slowing reaction kinetics but improving selectivity for bulky substrates compared to ethyl or benzyl derivatives .
- Solubility : this compound is soluble in cyclohexane and dichloromethane, whereas benzyl derivatives favor polar aprotic solvents .
Alkylation Efficiency
- tert-Butyl Derivative :
- Ethyl Derivative :
- Benzyl/Allyl Derivatives :
Substrate Compatibility
- Acid-Sensitive Groups: this compound is preferred for substrates with Boc or ketal protections, as reactions are non-reversible and avoid acidic byproducts .
- Phenol Alkylation: Outperforms ethyl derivatives in phenolic tert-butylation due to higher stability of the tert-butyl ether product .
Research Findings and Case Studies
Case Study: Copper-Catalyzed Alkylation
Aromatic amines underwent N-tert-butylation at room temperature using catalytic Cu(I) and this compound, achieving high yields without requiring strong acids . Ethyl derivatives were ineffective under these conditions.
Biological Activity
tert-Butyl 2,2,2-trichloroacetimidate (CAS 98946-18-0) is a synthetic compound that serves primarily as a reagent in organic chemistry, particularly in the formation of esters and ethers. Its biological activity is of interest due to its applications in medicinal chemistry and its potential role in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in synthesis, and relevant case studies.
- Molecular Formula : C6H10Cl3N
- Molecular Weight : 218.51 g/mol
- Density : 1.221 g/mL at 25 °C
- Solubility : Soluble in organic solvents like cyclohexane; moisture sensitive .
This compound acts primarily as a reagent for the synthesis of t-butyl esters and ethers under mild conditions. It facilitates the conversion of alcohols and carboxylic acids to their respective derivatives without the need for exogenous promoters . The compound's mechanism involves the formation of an imidate intermediate that can undergo nucleophilic attack by alcohols or carboxylic acids.
Inhibition of Amino Acid Transporters
One notable biological activity of this compound is its role in the inhibition of the ASCT2 transporter (SLC1A5), which is implicated in various cancers. ASCT2 is crucial for glutamine transport into cells, promoting tumor growth. Studies have shown that inhibitors targeting ASCT2 can reduce intracellular glutamine levels and tumor size in vivo . The design of these inhibitors often involves compounds like this compound due to its ability to modify amino acid transport dynamics.
Synthesis of Bioactive Compounds
This compound is utilized in synthesizing various bioactive compounds. For instance:
- Di-tert-butyl Peroxide : Produced at low temperatures (-5°C), this compound is significant in polymerization processes and as an oxidizing agent .
- N-α-Fmoc-phospho(1-nitrophenylethyl-2-cyanoethyl)-L-serine : A caged building block used in peptide synthesis .
Esterification Reactions
A study examined the use of this compound for esterification reactions with various carboxylic acids. The results indicated that this imidate could produce esters under mild conditions with yields ranging from 80% to over 90%, depending on the substrate used . The research highlighted the efficacy of tert-butyl trichloroacetimidate in forming stable esters without significant side reactions.
Substrate | Reaction Conditions | Yield (%) |
---|---|---|
Benzoic Acid | Room Temperature (DCM) | 95 |
Diphenylacetic Acid | Toluene Reflux | 90 |
Mandelic Acid | Room Temperature | 85 |
Inhibition Studies on ASCT2
In a separate investigation focusing on ASCT2 inhibition, researchers synthesized various derivatives based on this compound to evaluate their potency against the transporter. These studies demonstrated that certain modifications could enhance inhibitory activity significantly, suggesting a pathway for developing targeted cancer therapies .
Q & A
Basic Research Questions
Q. What is the primary role of tert-butyl 2,2,2-trichloroacetimidate in organic synthesis?
this compound is a reagent for introducing tert-butyl protecting groups onto alcohols, phenols, and carboxylic acids under mild, acid-catalyzed conditions. It is particularly useful when substrates are sensitive to strong acids, as it operates via a non-reversible mechanism with noncoordinating acid-base catalysts (e.g., bis(trifluoromethane)sulfonimide and 2,6-lutidine) . Typical reaction conditions involve dichloromethane (CH₂Cl₂) at room temperature for 18 hours, achieving high yields (90–95%) in protection steps .
Q. What safety precautions are critical when handling this compound?
The compound is flammable (Flash Point: 55°C), causes skin/eye irritation, and may induce respiratory inflammation. Key precautions include:
- Use flame-resistant equipment and avoid open flames.
- Wear nitrile gloves, safety goggles, and a lab coat.
- Work in a fume hood to minimize inhalation exposure.
- Store at 2–8°C in airtight glass containers to prevent degradation .
Q. How does this compound compare to other tert-butylation reagents (e.g., isobutylene gas)?
Unlike isobutylene gas, which requires high-pressure equipment and poses explosion risks, this compound is a liquid reagent that enables safer, scalable syntheses. It is ideal for substrates incompatible with gaseous reagents, such as peptides or temperature-sensitive compounds. For example, replacing isobutylene with this reagent in a pilot-scale synthesis of Fmoc-protected amino acids reduced hazards while maintaining 90% yield .
Advanced Research Questions
Q. How can competing side reactions (e.g., hydrolysis or incomplete protection) be minimized during tert-butylation?
- Control moisture: Use anhydrous solvents (e.g., CH₂Cl₂ dried over molecular sieves) to prevent hydrolysis of the imidate .
- Optimize catalyst loading: Excess acid catalyst (e.g., triflic acid) can accelerate decomposition; stoichiometric use of noncoordinating acids (e.g., Tf₂NH) improves selectivity .
- Monitor reaction progress: TLC (Rf shift) or ¹H NMR (disappearance of –OH signals at δ 1–5 ppm) confirms completion .
Q. What analytical methods are recommended for characterizing tert-butyl-protected intermediates?
- ¹³C NMR: Look for the tert-butyl carbon signal at δ 27–29 ppm and the imidate carbonyl at δ 155–160 ppm .
- Mass spectrometry (ESI+): Confirm molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₀Cl₃NO: m/z 218.50) .
- Infrared spectroscopy: Absence of –OH stretches (~3200–3600 cm⁻¹) and presence of C=O imidate stretches (~1650–1700 cm⁻¹) .
Q. How can this compound be applied in peptide synthesis?
The reagent is used to protect carboxylic acids in amino acids during solid-phase peptide synthesis (SPPS). For example, in synthesizing PSMA-targeted ligands, L-Cmc(OtBu)-OtBu intermediates were prepared by reacting this compound with Fmoc-protected amino acids in CH₂Cl₂, achieving 90–92% yield over two steps. Deprotection is performed with NaN₃ in DMF or HCl in diethyl ether .
Q. Data Contradiction Analysis
Q. Discrepancies in reported purity (95–97% vs. 96%)—how do these affect experimental outcomes?
Variations in purity (95–97% by GC ) may arise from residual solvents (e.g., CH₂Cl₂) or decomposition during storage. To mitigate:
- Purify via flash chromatography (hexane/ethyl acetate 9:1) before use.
- Verify purity by GC-MS or ¹H NMR prior to critical reactions .
Q. Methodological Tables
Table 1. Key Physical Properties
Property | Value | Reference |
---|---|---|
Boiling Point | 65–66°C (11 mmHg) | |
Density | 1.221–1.222 g/mL (25°C) | |
Refractive Index (n²⁰/D) | 1.455–1.457 | |
Melting Point | 20–21°C |
Table 2. Reaction Optimization Parameters
Properties
IUPAC Name |
tert-butyl 2,2,2-trichloroethanimidate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl3NO/c1-5(2,3)11-4(10)6(7,8)9/h10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXDYHPBXDZWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=N)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370451 | |
Record name | tert-Butyl 2,2,2-trichloroacetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98946-18-0 | |
Record name | tert-Butyl 2,2,2-trichloroacetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 2,2,2-trichloroacetimidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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